N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide -

N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide

Catalog Number: EVT-4216081
CAS Number:
Molecular Formula: C24H27N3O5S2
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sulfamethizole

  • Compound Description: Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) is an antibacterial drug. []
  • Relevance: Sulfamethizole shares the sulfonamide functional group and the para-substituted benzene ring with the target compound, N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide. Both compounds belong to the sulfonamide drug class. []

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

  • Compound Description: This compound is identified as an impurity during the synthesis of the antibacterial drug Sulfamethizole. []
  • Relevance: Similar to Sulfamethizole, this impurity also possesses the sulfonamide group and the para-substituted benzene ring found in the target compound N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide. Furthermore, the presence of two consecutive sulfonamide groups in this impurity highlights the potential for similar structural motifs in related compounds. []

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

  • Compound Description: TMI-1 is a dual TNF-converting enzyme (TACE)/matrix metalloprotease (MMP) inhibitor investigated for treating rheumatoid arthritis. []
  • Relevance: TMI-1 belongs to the sulfonamide-hydroxamate class of TACE inhibitors and exhibits potent activity against TACE and several MMPs. While the core structure differs, the presence of the sulfonamide group links it to the target compound, N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide, indicating potential exploration of similar structural motifs for enzyme inhibition. []
  • Compound Description: This compound is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor being investigated as a treatment for hematologic malignancies. It is also suggested as a potential treatment for head trauma, traumatic brain injury, and dementia pugilistica. [, , , ]
  • Relevance: This compound shares the sulfonamide functional group with the target compound, N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide. Both compounds belong to the sulfonamide drug class. [, , , ]

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: M30 is a nitro reduction metabolite of Venetoclax. []
  • Relevance: This compound is a metabolite of (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide. It shares the sulfonamide functional group with the target compound, N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide. Both compounds belong to the sulfonamide drug class. []

Venetoclax N-oxide (VNO)

  • Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. []
  • Relevance: VNO is a derivative of (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide. It shares the sulfonamide functional group with the target compound, N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide. Both compounds belong to the sulfonamide drug class. []

Venetoclax hydroxylamine impurity (VHA)

  • Compound Description: VHA is an oxidative impurity of Venetoclax formed through a Meisenheimer rearrangement of VNO. []
  • Relevance: VHA is a derivative of (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide and shares the sulfonamide functional group with the target compound, N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide. Both compounds belong to the sulfonamide drug class. []

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist that promotes sleep without disrupting sleep architecture. [, ]
  • Relevance: Almorexant interacts with specific amino acid residues within the binding pockets of orexin receptors. Although structurally distinct from the target compound N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide, understanding its binding interactions provides insights into the potential receptor interactions of related compounds and highlights the importance of specific structural features for receptor binding and selectivity. [, ]

Properties

Product Name

N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide

IUPAC Name

N-[4-[[2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonylamino]phenyl]acetamide

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C24H27N3O5S2/c1-16-6-13-22(14-7-16)34(31,32)27(5)24-17(2)8-15-23(18(24)3)33(29,30)26-21-11-9-20(10-12-21)25-19(4)28/h6-15,26H,1-5H3,(H,25,28)

InChI Key

JFPLBEWAHYPHEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.